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An In-depth Analysis of the Dual HER2/EGFR Inhibitor for Drug Development Professionals

Abstract
TAK-285 is a potent and orally bioavailable small molecule inhibitor that demonstrates

significant activity against both human epidermal growth factor receptor 2 (HER2) and

epidermal growth factor receptor (EGFR).[1][2][3] This dual inhibitory action positions TAK-285
as a promising candidate for therapeutic intervention in cancers characterized by the

overexpression or aberrant signaling of these receptor tyrosine kinases. This technical guide

provides a detailed overview of the chemical structure, physicochemical properties, and

pharmacological profile of TAK-285. It includes a summary of key experimental data, detailed

methodologies for relevant assays, and a visualization of its mechanism of action within the

HER2/EGFR signaling pathway.

Chemical Structure and Properties
TAK-285, with the chemical formula C26H25ClF3N5O3, is a complex synthetic molecule.[1][3]

Its structure is characterized by a pyrrolo[3,2-d]pyrimidine scaffold, which is crucial for its

kinase inhibitory activity.[4]

Table 1: Chemical Identifiers of TAK-285
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Identifier Value

IUPAC Name

N-[2-[4-[[3-chloro-4-[3-

(trifluoromethyl)phenoxy]phenyl]amino]-5H-

pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-3-hydroxy-3-

methyl-butanamide[1][4]

CAS Number 871026-44-7[1]

Molecular Formula C26H25ClF3N5O3[1]

SMILES

CC(C)

(CC(=O)NCCN1C=CC2=C1C(=NC=N2)NC3=C

C(=C(C=C3)OC4=CC=CC(=C4)C(F)

(F)F)Cl)O[1]

InChI

InChI=1S/C26H25ClF3N5O3/c1-25(2,37)14-

22(36)31-9-11-35-10-8-20-23(35)24(33-15-32-

20)34-17-6-7-21(19(27)13-17)38-18-5-3-4-

16(12-18)26(28,29)30/h3-8,10,12-

13,15,37H,9,11,14H2,1-2H3,(H,31,36)

(H,32,33,34)[1]

InChIKey ZYQXEVJIFYIBHZ-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of TAK-285

Property Value

Molecular Weight 547.96 g/mol [2][3]

Exact Mass 547.1598 Da[3]

Appearance White to off-white solid powder[3]

Solubility
DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10

mg/ml[4]

Pharmacological Properties
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TAK-285 is a selective, ATP-competitive inhibitor of HER2 and EGFR.[5] It binds to the inactive

conformation of EGFR, demonstrating a mode of action similar to other well-characterized

kinase inhibitors.[2]

Table 3: In Vitro Inhibitory Activity of TAK-285

Target IC50 / GI50

HER2 17 nM (IC50)[2][5]

EGFR (HER1) 23 nM (IC50)[2][5]

HER4 260 nM (IC50)[2][5]

BT-474 cells 17 nM (GI50)[2][5]

Table 4: Selectivity Profile of TAK-285 against Other Kinases

Kinase IC50 (µM)

MEK1 1.1[2][6]

Aurora B 1.7[2][6]

Lck 2.4[2][6]

c-Met 4.2[2][6]

CSK 4.7[2][6]

Lyn B 5.2[2][6]

MEK5 5.7[2][6]

Table 5: In Vivo Pharmacokinetic and Efficacy Data for TAK-285

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1684519?utm_src=pdf-body
https://www.medchemexpress.com/TAK-285.html
https://www.selleckchem.com/products/tak-285.html
https://www.benchchem.com/product/b1684519?utm_src=pdf-body
https://www.selleckchem.com/products/tak-285.html
https://www.medchemexpress.com/TAK-285.html
https://www.selleckchem.com/products/tak-285.html
https://www.medchemexpress.com/TAK-285.html
https://www.selleckchem.com/products/tak-285.html
https://www.medchemexpress.com/TAK-285.html
https://www.selleckchem.com/products/tak-285.html
https://www.medchemexpress.com/TAK-285.html
https://www.benchchem.com/product/b1684519?utm_src=pdf-body
https://www.selleckchem.com/products/tak-285.html
https://dcchemicals.com/product_show-TAK_285.html
https://www.selleckchem.com/products/tak-285.html
https://dcchemicals.com/product_show-TAK_285.html
https://www.selleckchem.com/products/tak-285.html
https://dcchemicals.com/product_show-TAK_285.html
https://www.selleckchem.com/products/tak-285.html
https://dcchemicals.com/product_show-TAK_285.html
https://www.selleckchem.com/products/tak-285.html
https://dcchemicals.com/product_show-TAK_285.html
https://www.selleckchem.com/products/tak-285.html
https://dcchemicals.com/product_show-TAK_285.html
https://www.selleckchem.com/products/tak-285.html
https://dcchemicals.com/product_show-TAK_285.html
https://www.benchchem.com/product/b1684519?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Species Dose Value / Outcome

Oral Bioavailability Rat 50 mg/kg 97.7%[2]

Oral Bioavailability Mouse 50 mg/kg 72.2%[2]

Antitumor Efficacy
Mouse (BT-474

xenograft)

100 mg/kg (twice

daily)

29% Tumor/Control

ratio[2]

Antitumor Efficacy
Mouse (4-1ST

xenograft)
50 mg/kg (twice daily)

44% Tumor/Control

ratio[2][5]

Antitumor Efficacy
Mouse (4-1ST

xenograft)

100 mg/kg (twice

daily)

11% Tumor/Control

ratio[2][5]

Antitumor Efficacy Rat (4-1ST xenograft) 25 mg/kg Tumor regression[4]

Antitumor Efficacy Rat (4-1ST xenograft) 50 mg/kg Tumor regression[4]

A significant feature of TAK-285 is its ability to cross the blood-brain barrier, with unbound

concentrations in the brain of rats reaching approximately 20% of the free plasma level.[2] This

suggests potential therapeutic utility for central nervous system malignancies or metastases.[2]

Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of TAK-285 against EGFR and HER2 was determined using a

radiolabeled ATP kinase assay.

Methodology:

Protein Expression and Purification: The cytoplasmic domains of human HER2 (amino acids

676-1255) and EGFR (amino acids 669-1210) were expressed as N-terminal FLAG-tagged

proteins in a baculovirus expression system.[2] The kinases were then purified using anti-

FLAG M2 affinity gel.[2]

Kinase Reaction: The kinase reactions were conducted in 96-well plates in a total volume of

50 µL. The reaction buffer consisted of 50 mM Tris-HCl (pH 7.5), 5 mM MnCl2, 0.01% Tween

20, and 2 mM DTT.[2]
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Reaction Components: Each reaction contained 0.9 µCi of [γ-32P]ATP, 50 µM ATP, 5 µg/mL

poly(Glu)-Tyr (4:1) as a substrate, and the purified cytoplasmic domain of either EGFR (0.25

µg/mL) or HER2 (0.25 µg/mL).[2]

Incubation and Detection: The reaction mixtures were incubated, and the incorporation of the

radiolabeled phosphate into the substrate was measured to determine the kinase activity.

The IC50 values were calculated from the dose-response curves of TAK-285.

In Vivo Antitumor Efficacy Study
The in vivo antitumor activity of TAK-285 was evaluated in xenograft models using human

cancer cell lines.

Methodology:

Animal Models: Female BALB/c nu/nu mice were subcutaneously implanted with either BT-

474 (HER2-overexpressing human breast cancer) or 4-1ST (HER2-overexpressing human

gastric cancer) tumor cells.[2] Female nude rats (F344/N Jcl-rnu) were used for the 4-1ST

xenograft model.[2]

Drug Administration: TAK-285 was administered orally twice daily for 14 days at the specified

doses.[2][5]

Tumor Growth Measurement: Tumor volume was measured regularly throughout the study.

The antitumor efficacy was expressed as the tumor/control (T/C) ratio.

Toxicity Assessment: Animal body weight was monitored as an indicator of general toxicity.[2]

Signaling Pathway and Mechanism of Action
TAK-285 exerts its antitumor effects by inhibiting the signaling pathways driven by EGFR and

HER2. These receptors, upon activation by their ligands or through dimerization, initiate a

cascade of downstream signaling events that promote cell proliferation, survival, and

angiogenesis. By blocking the ATP-binding site of the kinase domain, TAK-285 prevents the

autophosphorylation and activation of these receptors, thereby inhibiting the downstream

signaling pathways.
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Figure 1: Mechanism of action of TAK-285 in inhibiting HER2 and EGFR signaling.

Conclusion
TAK-285 is a well-characterized dual inhibitor of HER2 and EGFR with potent in vitro and in

vivo antitumor activity. Its favorable pharmacokinetic profile, including oral bioavailability and

ability to penetrate the blood-brain barrier, makes it an attractive candidate for further clinical
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development in the treatment of HER2- and/or EGFR-driven malignancies. The detailed

experimental protocols provided in this guide offer a foundation for researchers to design and

execute further studies to explore the full therapeutic potential of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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